molecular formula C23H17BrN2O2 B288046 1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one

1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one

Cat. No. B288046
M. Wt: 433.3 g/mol
InChI Key: SPPDLXKZFWUPHR-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one, also known as BMVC, is a synthetic compound that belongs to the family of cycloheptapyrazoles. This compound has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule that is involved in the formation of new blood vessels.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and promote apoptosis (programmed cell death) in cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one. One potential area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the molecular targets of this compound and its mechanism of action. Furthermore, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the potential use of this compound as a new class of antibiotics for the treatment of bacterial and fungal infections is an area of research that is worth exploring.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The synthesis of this compound involves the condensation of 4-bromobenzaldehyde and 3-methoxyacetophenone, cyclization with hydrazine hydrate, and the addition of acetic anhydride. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, and has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Further research is needed to explore the potential applications of this compound and its derivatives.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one involves the condensation of 4-bromobenzaldehyde and 3-methoxyacetophenone in the presence of ammonium acetate and acetic acid. The resulting product is then cyclized with hydrazine hydrate to form the cycloheptapyrazole ring. The final step involves the addition of acetic anhydride to the reaction mixture to form this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[(E)-2-(3-methoxyphenyl)ethenyl]cyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C23H17BrN2O2/c1-28-19-6-4-5-16(15-19)9-14-21-20-7-2-3-8-22(27)23(20)26(25-21)18-12-10-17(24)11-13-18/h2-15H,1H3/b14-9+

InChI Key

SPPDLXKZFWUPHR-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Br

SMILES

COC1=CC=CC(=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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